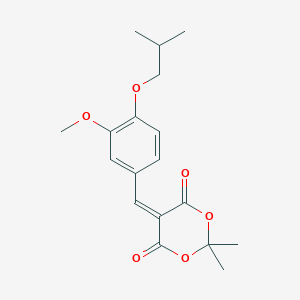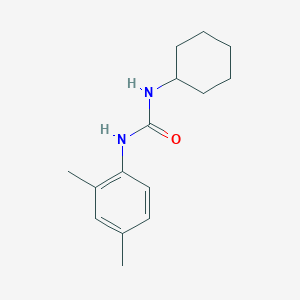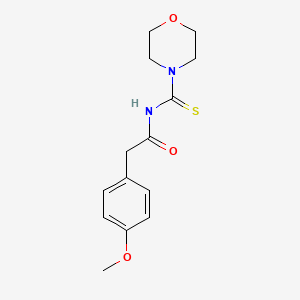
2-cyclohexyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(4-methylphenyl)acetamide (CMA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CMA belongs to the family of N-phenylacetamide derivatives, which have been found to possess various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects.
作用機序
The mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to affect various biochemical and physiological processes in the body. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory effects. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase, suggesting its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit low toxicity, making it a safe compound for lab experiments. However, one of the limitations of 2-cyclohexyl-N-(4-methylphenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-cyclohexyl-N-(4-methylphenyl)acetamide. One potential direction is to investigate its potential use in the treatment of chronic pain and inflammation. Another direction is to explore its potential use in the treatment of epilepsy. Further studies are also needed to understand the mechanism of action of 2-cyclohexyl-N-(4-methylphenyl)acetamide and its effects on various biochemical and physiological processes in the body. Additionally, the development of more water-soluble derivatives of 2-cyclohexyl-N-(4-methylphenyl)acetamide could improve its potential use in vivo.
合成法
The synthesis of 2-cyclohexyl-N-(4-methylphenyl)acetamide involves the reaction of cyclohexylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid. The yield of 2-cyclohexyl-N-(4-methylphenyl)acetamide obtained through this method is around 60%.
科学的研究の応用
2-cyclohexyl-N-(4-methylphenyl)acetamide has been found to possess various biological activities, making it a potential candidate for drug development. Studies have shown that 2-cyclohexyl-N-(4-methylphenyl)acetamide has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. 2-cyclohexyl-N-(4-methylphenyl)acetamide has also been found to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
特性
IUPAC Name |
2-cyclohexyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16-15(17)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMUDBOKPBFTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)

